molecular formula C8H14F3NO B3042117 4-Diethylamino-1,1,1-trifluorobutan-2-one CAS No. 510768-11-3

4-Diethylamino-1,1,1-trifluorobutan-2-one

Cat. No.: B3042117
CAS No.: 510768-11-3
M. Wt: 197.2 g/mol
InChI Key: SQROAMVMBJZAKH-UHFFFAOYSA-N
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Description

4-Diethylamino-1,1,1-trifluorobutan-2-one is an organofluorine compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group and a diethylamino group attached to a butanone backbone, making it a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-1,1,1-trifluorobutan-2-one typically involves the reaction of diethylamine with a trifluorobutanone precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane and ethanol, while catalysts such as Lewis acids are employed to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactor systems and automation allows for precise control over reaction parameters, resulting in efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Diethylamino-1,1,1-trifluorobutan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Diethylamino-1,1,1-trifluorobutan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its use in drug design, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Diethylamino-1,1,1-trifluorobut-3-en-2-one: Similar in structure but with a double bond in the butanone backbone.

    4-Diethylamino-1,1,1-trifluorobutan-2-ol: The alcohol derivative of the compound.

    4-Diethylamino-1,1,1-trifluorobutan-2-amine: The amine derivative of the compound.

Uniqueness

4-Diethylamino-1,1,1-trifluorobutan-2-one is unique due to its combination of a trifluoromethyl group and a diethylamino group, which imparts distinct chemical and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable component in various industrial applications .

Properties

IUPAC Name

4-(diethylamino)-1,1,1-trifluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROAMVMBJZAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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